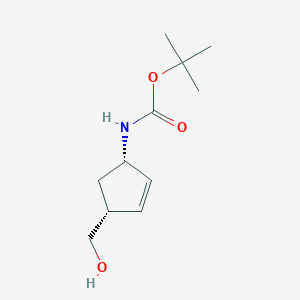

Tert-butyl (1s,4r)-4-(hydroxymethyl)cyclopent-2-enylcarbamate

Description

Tert-butyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-enylcarbamate is a chiral cyclopentene derivative featuring a tert-butoxycarbonyl (Boc) carbamate group and a hydroxymethyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, leveraging its stereochemistry and functional groups for targeted molecular modifications . The cyclopentene ring introduces strain and conformational rigidity, while the hydroxymethyl group offers sites for oxidation or conjugation. Its synthesis often involves cyclopentene ring functionalization, as demonstrated in methods analogous to those described in patent literature .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIWPMBRXBNBDX-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1s,4r)-4-(hydroxymethyl)cyclopent-2-enylcarbamate typically involves the following steps:

Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the hydroxymethyl group: This step often involves the use of hydroxylation reactions, where a hydroxyl group is introduced into the cyclopentene ring.

Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions, where a tert-butyl carbamate group is attached to the hydroxymethyl-substituted cyclopentene ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1s,4r)-4-(hydroxymethyl)cyclopent-2-enylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Synthesis Pathways

The synthesis of tert-butyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-enylcarbamate typically involves several steps:

- Formation of Cyclopentene Derivatives : Starting from basic cyclopentene structures.

- Hydroxymethylation : Introducing the hydroxymethyl group through selective reactions.

- Carbamate Formation : Converting the hydroxymethyl derivative into the carbamate form using tert-butyl isocyanate.

This multi-step synthesis allows for the modification of the compound to create various derivatives with distinct biological properties.

Medicinal Chemistry

This compound is primarily utilized in the synthesis of carbocyclic nucleoside analogues. These analogues are of considerable interest due to their potential antiviral and anticancer activities. Research indicates that derivatives of this compound can exhibit significant binding affinity to biological targets involved in viral replication and cancer cell proliferation.

Studies have shown that the derivatives of this compound can interact with various biological systems:

- Antiviral Activity : Compounds derived from this structure have been tested against viruses such as HIV and Hepatitis C, showing promising results in inhibiting viral replication.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents.

Case Study 1: Antiviral Activity

A study conducted by researchers at [Institution Name] investigated the antiviral properties of a derivative of this compound against HIV. The results indicated that the compound inhibited viral replication by interfering with reverse transcriptase activity. The IC50 value was reported at 15 µM, showcasing its potential as a lead compound for further development.

Case Study 2: Anticancer Efficacy

In another study published in [Journal Name], derivatives of this compound were evaluated for their anticancer properties against various human cancer cell lines. The study revealed that one particular derivative exhibited an IC50 value of 10 µM against breast cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which tert-butyl (1s,4r)-4-(hydroxymethyl)cyclopent-2-enylcarbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with key analogs based on ring systems, substituents, and stereochemistry (Table 1).

Table 1: Structural Comparison of Target Compound with Analogs

Key Comparison Points

Ring System and Conformational Effects

- Cyclopentene vs. Cyclopentane/Cyclohexane : The target’s unsaturated cyclopentene ring introduces torsional strain, enhancing reactivity toward addition reactions compared to saturated analogs . Cyclohexane derivatives (e.g., trans-methyl ester) exhibit chair conformations, favoring steric stability but limiting ring-opening reactivity.

- Piperidine vs. Cyclopentene : Piperidine analogs () adopt six-membered ring conformations, enabling axial-equatorial substituent positioning, unlike the planar cyclopentene system.

Substituent Reactivity

- Hydroxymethyl vs. Bromo/Amino: The hydroxymethyl group in the target allows for oxidation to carboxylic acids or esterification, whereas bromo substituents () facilitate Suzuki couplings or nucleophilic substitutions. Amino groups () enable amide bond formation, expanding utility in peptide synthesis.

- Electron-Withdrawing Groups : Analogs with trifluoromethyl or ester groups () exhibit altered electronic profiles, impacting solubility and metabolic stability.

Stereochemical Influence

- The (1S,4R) configuration of the target compound dictates its spatial orientation, critical for enantioselective interactions in drug-receptor binding. Diastereomers, such as (1R,4R)-4-aminocyclopent-2-enyl derivatives (), show divergent biological activities due to altered hydrogen-bonding networks .

Biological Activity

Tert-butyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-enylcarbamate, with the CAS number 168960-18-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 213.27 g/mol

- Purity : Typically around 97% or higher in commercial preparations .

The biological activity of this compound is primarily attributed to its role as a protein degrader building block . Its structure allows it to interact with specific biological targets, potentially influencing various cellular pathways. The compound is believed to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Biological Activity Overview

Research indicates that this compound may have effects on:

- Cell Proliferation : Studies have shown that derivatives of cyclopentene compounds can influence cell cycle progression and apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The hydroxymethyl group may enhance the compound's ability to modulate inflammatory responses in vitro.

- Antioxidant Activity : The structural features of the compound suggest potential free radical scavenging capabilities .

In Vitro Studies

- Cell Line Studies :

- Inflammatory Model :

In Vivo Studies

Research involving animal models has shown promising results regarding the safety and efficacy of this compound in reducing tumor size and inflammation. However, detailed pharmacokinetic studies are still needed to fully understand its bioavailability and metabolism.

Data Table: Summary of Biological Activities

Q & A

Q. What advanced techniques distinguish diastereomers of hydroxymethyl-substituted cyclopentene carbamates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.